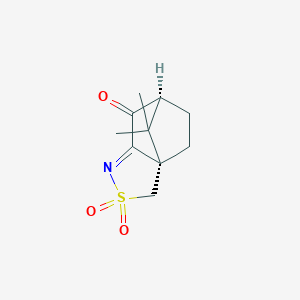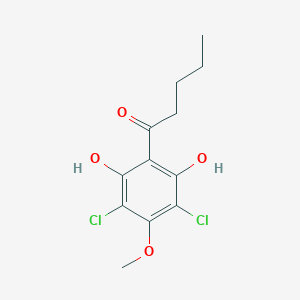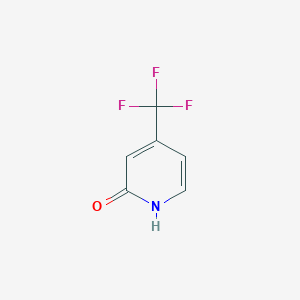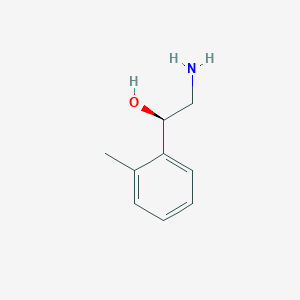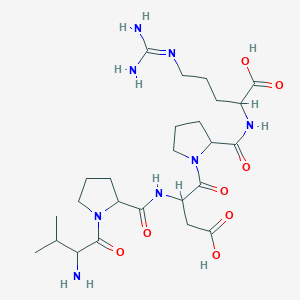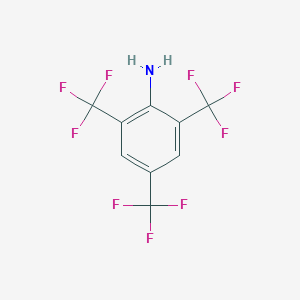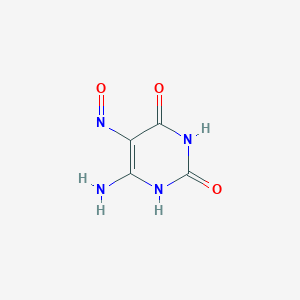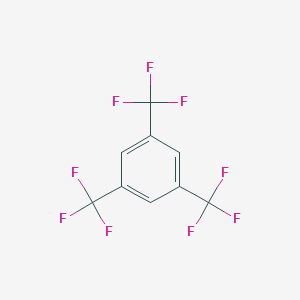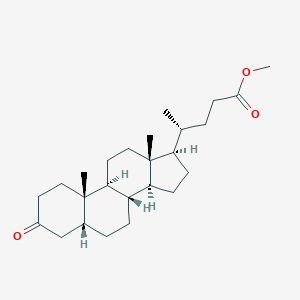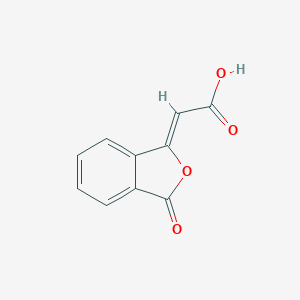![molecular formula C40H66NO7P B044912 [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 111621-45-5](/img/structure/B44912.png)
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate, also known as TMA-DPH, is a fluorescent probe that is widely used in scientific research. This molecule has unique properties that make it an ideal tool for studying membrane dynamics, lipid-protein interactions, and membrane fluidity.
作用機序
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is a fluorescent probe that is sensitive to changes in membrane fluidity and polarity. When incorporated into a membrane, [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes a change in its fluorescence emission spectrum. This change is due to the interaction of [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate with the surrounding lipids and proteins. [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is highly sensitive to changes in membrane fluidity and polarity, making it an ideal tool for studying membrane properties.
生化学的および生理学的効果
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate has no known biochemical or physiological effects on cells or organisms. It is a non-toxic fluorescent probe that is widely used in scientific research.
実験室実験の利点と制限
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can detect changes in membrane properties. It is non-toxic and can be incorporated into a variety of lipid-based systems. However, [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate has some limitations. It is sensitive to changes in temperature and pH, which can affect its fluorescence emission spectrum. It is also sensitive to photobleaching, which can limit its usefulness in long-term experiments.
将来の方向性
There are several future directions for [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate research. One area of interest is the development of new fluorescent probes that are more sensitive and specific than [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate. Another area of interest is the use of [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate in vivo to study membrane properties in living organisms. Additionally, [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate could be used to study the effects of drugs and other compounds on membrane properties in disease models. Overall, [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is a valuable tool for studying membrane dynamics and has many potential applications in scientific research.
合成法
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate can be synthesized by a two-step process. In the first step, 2-(trimethylazaniumyl)ethyl phosphate is reacted with decanoyl chloride to form 2-decanoyloxyethyl phosphate. In the second step, 2-decanoyloxyethyl phosphate is reacted with 12-(2-naphthyl)dodecanol to form [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity.
科学的研究の応用
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is widely used in scientific research to study membrane dynamics, lipid-protein interactions, and membrane fluidity. It is a highly sensitive fluorescent probe that can detect changes in membrane fluidity and polarity. [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate can be incorporated into cell membranes, liposomes, and other lipid-based systems to study their properties. It can also be used to study the effects of drugs and other compounds on membrane properties.
特性
CAS番号 |
111621-45-5 |
|---|---|
製品名 |
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
分子式 |
C40H66NO7P |
分子量 |
703.9 g/mol |
IUPAC名 |
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H66NO7P/c1-5-6-7-8-13-17-20-27-40(42)48-39(35-47-49(43,44)46-32-30-41(2,3)4)34-45-31-23-18-15-12-10-9-11-14-16-19-24-36-28-29-37-25-21-22-26-38(37)33-36/h19,21-22,24-26,28-29,33,39H,5-18,20,23,27,30-32,34-35H2,1-4H3/b24-19+/t39-/m1/s1 |
InChIキー |
MVIGONRFTOSFEZ-VVOGADNZSA-N |
異性体SMILES |
CCCCCCCCCC(=O)O[C@H](COCCCCCCCCCC/C=C/C1=CC2=CC=CC=C2C=C1)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CCCCCCCCCC(=O)OC(COCCCCCCCCCCC=CC1=CC2=CC=CC=C2C=C1)COP(=O)([O-])OCC[N+](C)(C)C |
正規SMILES |
CCCCCCCCCC(=O)OC(COCCCCCCCCCCC=CC1=CC2=CC=CC=C2C=C1)COP(=O)([O-])OCC[N+](C)(C)C |
同義語 |
1-O-(12-(2-naphthyl)dodec-11-enyl)-2-O-decanoyl-sn-glycerol-3-phosphocholine naphthylvinyl phosphatidylcholine NVPC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,3'-Bipyridin]-6'(1'H)-one](/img/structure/B44829.png)
